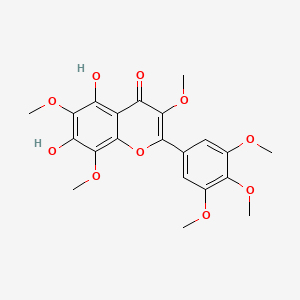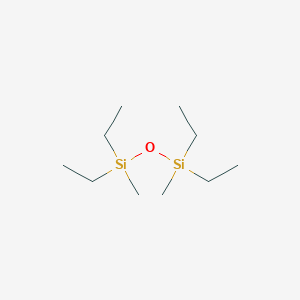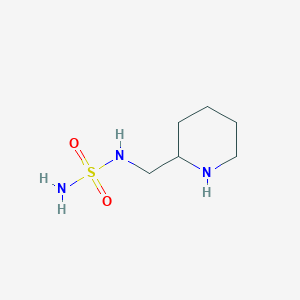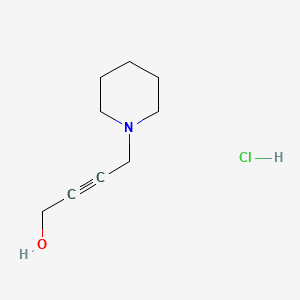![molecular formula C13H8ClN3O2 B1649515 Methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate CAS No. 1009826-97-4](/img/structure/B1649515.png)
Methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate
Vue d'ensemble
Description
“Methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate” is a research chemical with the CAS number 1009826-97-4 . It has a molecular weight of 273.7 g/mol . The compound is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of quinoline derivatives like “this compound” involves various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These methods have been improved over time to increase yield and practicality . For instance, using enaminone as a replacement for 1,3-dicarbinols has been found to improve the yield .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation:COC(=O)C1=CC2=C(C=C1)C3=CN=CN=C3C(=N2)Cl . Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 273.7 g/mol . Its molecular formula is C13H8ClN3O2 . The compound’s CLogP value is 2.077 .Applications De Recherche Scientifique
Antioxidant and Anti-inflammatory Activities
Research by El-Gazzar et al. (2009) demonstrated that derivatives of pyrimido[4,5-b]quinolines, which include compounds related to methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate, possess significant antioxidant, anti-inflammatory, and analgesic activities. These compounds were synthesized and evaluated using various methods, including erythrocyte hemolysis and ABTS methods, revealing their potential in protective effects against DNA damage and inflammation reduction (El-Gazzar, Youssef, Youssef, Abu‐Hashem, & Badria, 2009).
Antimalarial Activity
Joshi, Narkhede, and Viswanathan (2005) focused on novel pyrimido[4,5-b]quinoline derivatives for their antimalarial properties. They designed and synthesized a series of 5-substituted amino-2,4-diamino-8-chloropyrimido[4,5-b]quinolines, which demonstrated significant curative potential in blood schizonticidal activity in mice infected by Plasmodium berghei. This research underscores the potential of such compounds in the treatment of malaria (Joshi, Narkhede, & Viswanathan, 2005).
Antibacterial Properties
Valluri et al. (2017) synthesized a series of quinoline associated 1,3,4-thiadiazolo pyrimidin derivatives, which showed promising antibacterial abilities towards different micro-organisms. These compounds were synthesized using quinoline-3-carboxylic acid ethyl ester as a raw material and were found to be effective against various bacterial strains, highlighting their potential in antibacterial applications (Valluri, Viswanath, Raju, Rajasekher, & Dasu, 2017).
Antitumor Properties
Gopal, Shenoy, and Doddamani (2003) explored the interaction of pyrimido[4',5':4,5]thieno (2,3-b) quinoline derivatives with DNA, revealing their ability to bind to DNA with significant affinity. These compounds exhibited cytotoxicity on various cancer cell lines, including leukemia, melanoma, and neuroblastoma cells, suggesting their potential application in cancer therapy (Gopal, Shenoy, & Doddamani, 2003).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2/c1-19-13(18)7-2-3-8-9-5-15-6-16-11(9)12(14)17-10(8)4-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFXZXTUFUCVCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C3=CN=CN=C3C(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501215099 | |
| Record name | Methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501215099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1009826-97-4 | |
| Record name | Methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1009826-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501215099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-3-carboxylate](/img/structure/B1649435.png)





![1-(4-{4-[2-(3,4-Dimethoxyphenyl)-1,3-thiazole-4-carbonyl]piperazin-1-yl}-3-fluorophenyl)ethan-1-one](/img/structure/B1649443.png)


![1-[1-(3-Methoxyanilino)-1-oxopropan-2-yl]piperidine-4-carboxamide](/img/structure/B1649446.png)
![5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B1649448.png)
